molecular formula C41H46N2O23S B133080 Pradimicin FS CAS No. 146446-03-9

Pradimicin FS

Cat. No. B133080
M. Wt: 966.9 g/mol
InChI Key: NXBPDHXFSCZHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin FS is a naturally occurring antifungal agent that was first isolated from the culture broth of Actinomadura hibisca. It belongs to the family of heptadecaglycoside antibiotics and has a unique structure consisting of a 17-membered macrolide ring, a disaccharide, and a heptadecasaccharide chain. Pradimicin FS has shown promising results in the treatment of fungal infections and is being extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antifungal Properties

Pradimicin FS, along with other pradimicins, exhibits broad-spectrum antifungal activity. Studies show that it is effective against various fungi such as Candida spp., Cryptococcus neoformans, Aspergillus spp., dematiaceous molds, and Zygomycetes. It acts by binding to D-mannosides in fungal cell walls, disrupting membrane integrity. This mechanism is considered novel and specific, making pradimicins a subject of interest for treating opportunistic mycoses in immunocompromised hosts (Walsh & Giri, 2005).

Directed Production and Analog Development

Research on pradimicin FS involves efforts to enhance its production and explore its analogs. For instance, the addition of D-serine to Actinomadura spinosa cultures led to the directed production of pradimicin FS, showing promise in syncytium formation inhibition and antifungal activities, both in vitro and in vivo (Saitoh et al., 1993).

Application in Glycobiological Research

Recent studies have highlighted the potential of pradimicins in glycobiological research due to their unique mannose-binding properties. This application is significant in the context of understanding the biological roles of Man-containing glycans. Efforts to modify pradimicins to prevent water-insoluble aggregation have opened new avenues for their practical application in this field (Nakagawa & Ito, 2022).

Antineoplastic Effects

Pradimicin FS, along with other pradimicins, has been investigated for potential antineoplastic activities. Studies on pradimicin-IRD, a related compound, have shown DNA-damaging effects in colon cancer cells, suggesting a possible avenue for cancer therapy (Almeida et al., 2019).

Genetic and Molecular Insights

Genetic research on pradimicins has provided insights into their biosynthesis. The identification and characterization of the pradimicin biosynthetic gene cluster in Actinomadura hibisca have revealed the roles of various genes and enzymes in the production of these compounds. This understanding is crucial for future efforts in enhancing the yield and exploring new derivatives (Kim et al., 2007).

properties

CAS RN

146446-03-9

Product Name

Pradimicin FS

Molecular Formula

C41H46N2O23S

Molecular Weight

966.9 g/mol

IUPAC Name

2-[[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C41H46N2O23S/c1-11-5-17-24(31(51)21(11)38(55)43-18(9-44)39(56)57)23-15(8-16-25(32(23)52)28(48)14-6-13(61-4)7-19(46)22(14)27(16)47)29(49)35(17)64-40-33(53)36(26(42-3)12(2)62-40)65-41-34(54)37(66-67(58,59)60)30(50)20(10-45)63-41/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-54H,9-10H2,1-4H3,(H,43,55)(H,56,57)(H,58,59,60)

InChI Key

NXBPDHXFSCZHOH-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC

synonyms

N-((5-O-(4',6'-dideoxy-4'-(methylamino)-3'-O-(3''-O-sulfo-beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-1-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine
pradimicin FS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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